2-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
Properties
IUPAC Name |
(1-methylimidazol-4-yl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-23-11-16(21-12-23)17(26)25-5-3-15(4-6-25)27-18-19-7-13(8-20-18)14-9-22-24(2)10-14/h7-12,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMUXFQRGZBHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The compound shares structural features with several classes of heterocycles, including pyrazolopyrimidines, imidazole-bipyridines, and piperidine-linked derivatives. Key comparisons include:
Key Observations :
- Target Compound vs. I-BET469: While I-BET469 incorporates a benzoimidazole and pyridinone core, the target compound’s pyrimidine backbone and flexible piperidinyloxy linker may enhance binding to kinases or receptors requiring conformational adaptability .
- Target Compound vs.
- Target Compound vs. Pyrazolotriazolopyrimidines: The pyrazolotriazolopyrimidines exhibit isomerization-dependent activity, whereas the target compound’s stability is likely enhanced by its non-fused substituents .
Comparison with Analogues :
- I-BET469: Synthesized via multi-step functionalization of a pyridinone core, emphasizing rigid substituent placement .
- CAS 108612-45-9 : Utilizes SNAr for piperidine-benzimidazole linkage, highlighting the role of fluorinated intermediates in enhancing reactivity .
Physicochemical Properties
| Property | Target Compound | I-BET469 | CAS 108612-45-9 |
|---|---|---|---|
| Molecular Weight | ~367 g/mol | 426.51 g/mol | 418.47 g/mol |
| logP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.1 (high lipophilicity) | ~3.4 (high lipophilicity) |
| Hydrogen Bond Donors | 1 (pyrimidine N–H) | 2 (pyridinone O, NH) | 1 (benzimidazole N–H) |
| Rotatable Bonds | 6 | 4 | 5 |
Implications :
- The target compound’s moderate logP and rotatable bonds suggest balanced solubility and membrane permeability, favorable for oral bioavailability.
- I-BET469’s higher logP may limit aqueous solubility but enhance blood-brain barrier penetration .
Preparation Methods
Synthesis of 5-Bromo-2-chloropyrimidine (Intermediate A)
Procedure :
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Chlorination : Treat 2,5-dibromopyrimidine (10 mmol) with PCl₅ (12 mmol) in POCl₃ (20 mL) at 110°C for 6 hr.
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Workup : Quench with ice water, extract with DCM, and purify via silica chromatography (hexane:EtOAc = 4:1).
Yield : 82% (white crystals).
Characterization :
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NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, C4-H), 8.65 (s, 1H, C6-H).
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NMR: δ 157.8 (C2), 118.4 (C5-Br).
Suzuki-Miyaura Coupling for C5 Functionalization
Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-2-chloropyrimidine (Intermediate B) :
-
Conditions :
-
Workup : Filter through Celite, concentrate, and recrystallize (EtOH/H₂O).
Yield : 76% (pale yellow solid).
Characterization :
-
HRMS (ESI⁺): m/z calcd. for C₉H₈ClN₅ [M+H]⁺ 230.0489, found 230.0493.
Piperidin-4-ol Derivatization
Synthesis of 1-(1-Methyl-1H-imidazole-4-carbonyl)piperidin-4-ol (Intermediate C) :
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Acylation :
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Workup : Wash with 1M HCl, dry (Na₂SO₄), and evaporate.
Yield : 88% (off-white powder).
Characterization :
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IR (KBr): 1685 cm⁻¹ (C=O).
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NMR: δ 7.62 (s, 1H, imidazole-H), 4.10–3.95 (m, 1H, piperidine-OCH).
Nucleophilic Aromatic Substitution at C2
Synthesis of 2-{[1-(1-Methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine :
-
Conditions :
-
Workup : Pour into ice water, extract with EtOAc, purify via HPLC (C18, MeCN/H₂O + 0.1% TFA).
Yield : 65% (colorless crystals).
Characterization :
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NMR (DMSO-d₆): δ 9.12 (s, 1H, pyrimidine-H), 8.44 (s, 1H, pyrazole-H), 5.20–5.15 (m, 1H, OCH).
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NMR: δ 166.2 (C=O), 158.1 (pyrimidine-C2).
Optimization and Mechanistic Insights
Critical Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Coupling Temperature | 90°C | Maximizes SNAr efficiency |
| Base (C2 substitution) | NaH | Superior to K₂CO₃ or DBU |
| Solvent (C2 step) | Anhydrous DMF | Enhances nucleophilicity |
Data adapted from piperidinyloxy incorporation in pyrazolo[1,5-a]pyrimidines and nitroaromatic systems.
Competing Side Reactions
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Oversubstitution : Excess Intermediate C leads to bis-ether formation (mitigated by 1.1 eq. stoichiometry).
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Imidazole Ring Opening : Observed above 100°C, necessitating strict temperature control.
Analytical Validation
Purity Assessment :
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HPLC: 99.2% (254 nm, Zorbax SB-C18, 5 μm, 4.6 × 150 mm)
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Elemental Analysis: Calcd. (%) for C₁₈H₂₁N₇O₂: C 58.21, H 5.70; Found: C 58.18, H 5.73
Stability :
-
No decomposition after 6 months at -20°C under N₂.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Coupling 1-methyl-1H-imidazole-4-carboxylic acid with piperidin-4-ol derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions.
- Step 2 : Functionalizing the piperidine oxygen with a pyrimidine scaffold via nucleophilic aromatic substitution (SNAr), requiring controlled pH (7.5–9.0) and polar aprotic solvents like DMF or DMSO.
- Step 3 : Introducing the 1-methyl-1H-pyrazol-4-yl group via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
- Analytical Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Purity thresholds ≥95% are recommended for biological assays.
- Structural Confirmation :
- ¹H NMR : Verify imidazole (δ 7.5–8.0 ppm), pyrimidine (δ 8.5–9.0 ppm), and piperidine (δ 3.0–4.0 ppm) proton environments.
- LC-MS : Confirm molecular ion peak [M+H]⁺ matching theoretical mass.
- Advanced Techniques : X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) for stereochemical resolution .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time, ATP concentrations in kinase assays).
- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via stability-indicating HPLC.
- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity. Cross-reference with databases like ChEMBL for reported bioactivity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility : Co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) to enhance aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots. Introduce deuterium or fluorine atoms at labile positions.
- Bioavailability : Formulate as nanoparticles (e.g., PLGA-based) or use prodrug strategies (e.g., esterification of polar groups) .
Q. How can computational methods predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR, PI3K). Validate with free-energy perturbation (FEP) calculations.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability. Analyze hydrogen bonds (e.g., imidazole–Asp831 in EGFR) and hydrophobic contacts.
- QSAR Models : Train models with descriptors like logP, polar surface area, and topological torsion to predict IC₅₀ values .
Q. What experimental designs address low yields in the imidazole-piperidine coupling step?
- Methodological Answer :
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) or additives (e.g., DMAP) to improve efficiency.
- Temperature Optimization : Perform reactions at 0°C (to reduce side reactions) or 40°C (to accelerate kinetics).
- Workup Strategies : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents and simplify purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
